![molecular formula C44H34O2P2 B15208627 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine is a complex organic compound with the molecular formula C43H40O2P2. It is known for its unique structure, which includes two diphenylphosphino groups and a dibenzo-dioxacyclotridecine core. This compound is primarily used in research and industrial applications, particularly as a ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-dioxacyclotridecine core: This step involves the cyclization of appropriate aromatic precursors under controlled conditions.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced through a series of substitution reactions, often using reagents like chlorodiphenylphosphine in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and bases are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine involves its role as a ligand. The diphenylphosphino groups coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a slightly longer carbon chain.
1,4-Bis(diphenylphosphino)butane (DPPB): Similar to DPPP but with an even longer carbon chain.
Uniqueness
1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine is unique due to its dibenzo-dioxacyclotridecine core, which provides additional rigidity and electronic properties compared to other bidentate ligands. This uniqueness makes it particularly valuable in forming stable and selective metal complexes .
Properties
Molecular Formula |
C44H34O2P2 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(11-diphenylphosphanyl-3,16-dioxatetracyclo[16.3.1.04,9.010,15]docosa-1(22),4(9),5,7,10(15),11,13,18,20-nonaen-8-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H34O2P2/c1-5-18-35(19-6-1)47(36-20-7-2-8-21-36)41-28-14-26-39-43(41)44-40(46-32-34-17-13-16-33(30-34)31-45-39)27-15-29-42(44)48(37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-30H,31-32H2 |
InChI Key |
CIMBYUVPNNIOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC=C2)COC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


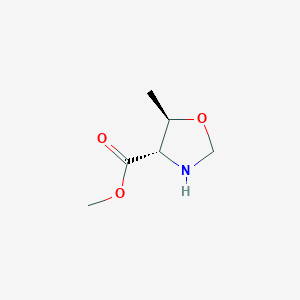
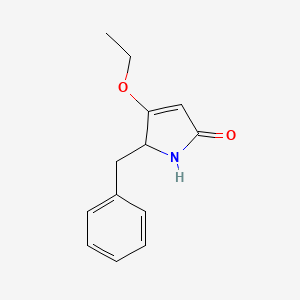
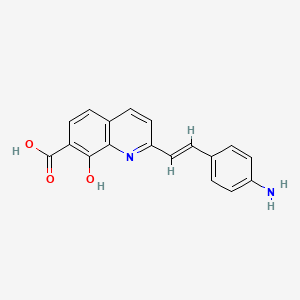
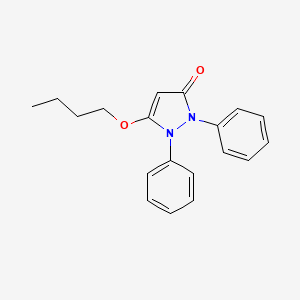
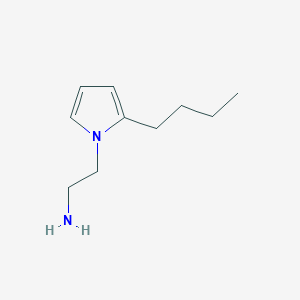
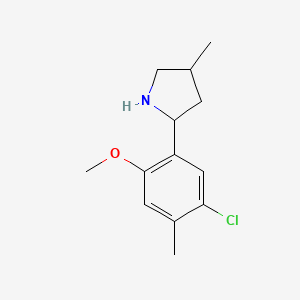
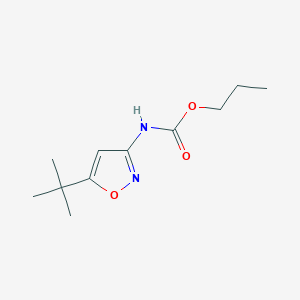
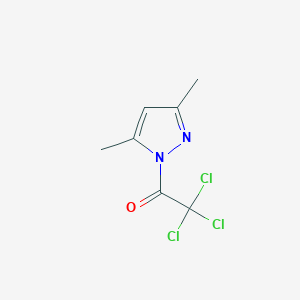
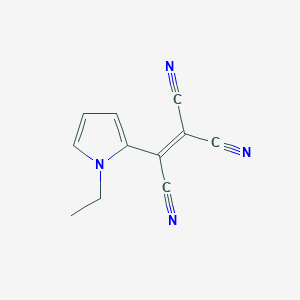
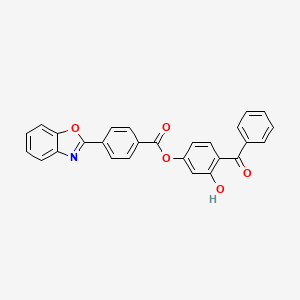
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
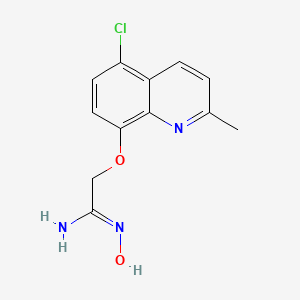
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)

